4-Fluoro-5-iodo-2-methylaniline
Description
4-Fluoro-5-iodo-2-methylaniline (C₇H₇FIN, MW: 251.04 g/mol) is a halogenated aniline derivative featuring a methyl group at position 2, fluorine at position 4, and iodine at position 5. The compound’s unique substitution pattern combines electron-donating (methyl) and electron-withdrawing (F, I) groups, creating a balance of electronic effects. The iodine atom enhances molecular weight and polarizability, making it valuable for cross-coupling reactions and materials science applications.
Properties
IUPAC Name |
4-fluoro-5-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHXJLPHJPTLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Halogenation: The amine group is further halogenated to introduce fluorine and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of 4-Fluoro-5-iodo-2-methylaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-iodo-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Fluoro-5-iodo-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism by which 4-Fluoro-5-iodo-2-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs differ in halogen types, positions, or the absence of substituents. Below is a comparative analysis:
Table 1: Comparative Properties of 4-Fluoro-5-iodo-2-methylaniline and Analogs
Physical and Spectroscopic Properties
- Molecular Weight: The target compound’s iodine contributes to a higher molecular weight (251.04 g/mol) compared to non-iodinated analogs (e.g., 125.14 g/mol for 5-Fluoro-2-methylaniline) .
- Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent positions significantly affect UV-Vis and IR spectra, with nitro groups red-shifting absorption bands compared to halogens .
Biological Activity
4-Fluoro-5-iodo-2-methylaniline is an aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both fluorine and iodine substituents on its aromatic ring, is being investigated for various pharmacological properties, including anticancer and antimicrobial effects.
- Molecular Formula: C7H7F I N
- Molecular Weight: 233.05 g/mol
- Structure: The compound features a methylaniline backbone with a fluorine atom at the para position and an iodine atom at the meta position relative to the amino group.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-Fluoro-5-iodo-2-methylaniline exhibit significant anticancer activity. The mechanism of action often involves:
- DNA Intercalation: This compound can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Enzyme Inhibition: It has been observed that such compounds can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases.
Case Study:
A study published in the Journal of Medicinal Chemistry explored various substituted anilines for their anticancer properties. The results indicated that halogenated anilines, including those with fluorine and iodine substitutions, showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
4-Fluoro-5-iodo-2-methylaniline has also been evaluated for its antimicrobial properties. Research indicates that:
- Broad-Spectrum Activity: The compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The antimicrobial effect is believed to stem from its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
Research Findings:
In a comparative study of various halogenated anilines, 4-Fluoro-5-iodo-2-methylaniline was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were significantly lower than those for non-halogenated analogs, indicating a potential for development as an antimicrobial agent .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
